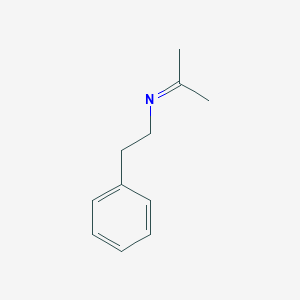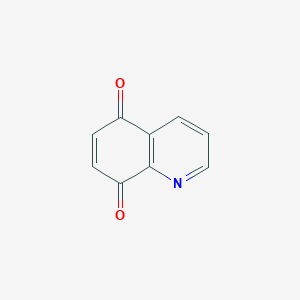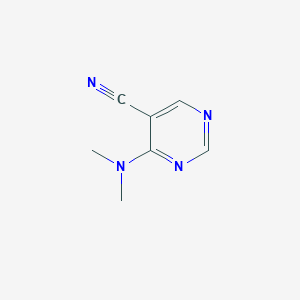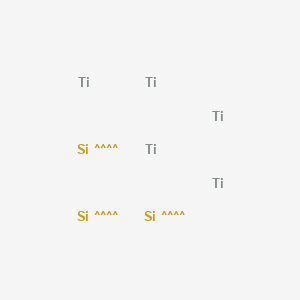
ジスプロシウムフッ化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium fluoride is an inorganic compound composed of dysprosium and fluorine, with the chemical formula DyF3. It is a white, odorless solid that is insoluble in water and has an orthorhombic crystal structure . Dysprosium fluoride is primarily used in various high-tech applications due to its unique magnetic and optical properties.
科学的研究の応用
Dysprosium fluoride has several scientific research applications:
-
Magnetic Materials: : Dysprosium fluoride is used in the synthesis of magnetic materials due to its unique magnetic properties .
-
Nanoparticles: : Dysprosium fluoride nanoparticles are synthesized for use in various applications, including as dopants in magnets and as contrast agents in magnetic resonance imaging .
-
Optical Materials: : Dysprosium fluoride is used in the production of optical materials, including low-absorbing mid and longwave infrared applications .
-
Catalysis: : Dysprosium fluoride is used as a catalyst in various chemical reactions .
作用機序
Target of Action
Dysprosium Fluoride (DyF3) is an inorganic compound of dysprosium It’s known that dyf3 can form complexes with other ions, influencing their magnetic properties .
Mode of Action
DyF3 interacts with its targets primarily through ionic bonding. The dysprosium ion (Dy3+) in DyF3 forms bonds with three fluoride ions (F-) . In certain conditions, DyF3 can form fluoride-bridged dysprosium clusters, which exhibit slow relaxation of magnetization .
Biochemical Pathways
It’s known that the compound can influence magnetic properties when it forms fluoride-bridged dysprosium clusters .
Pharmacokinetics
It’s important to note that dyf3 is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
It’s known that dyf3 can influence magnetic properties when it forms fluoride-bridged dysprosium clusters .
Action Environment
The action of DyF3 can be influenced by environmental factors such as temperature and the presence of other ions. For example, the formation of DyF3 can occur under hydrothermal conditions . Furthermore, the formation of fluoride-bridged dysprosium clusters highly depends on the reaction solvents and the molar ratio of the dysprosium and fluoride precursors .
準備方法
Dysprosium fluoride can be synthesized through several methods:
-
Reaction with Hydrofluoric Acid: : Dysprosium chloride or dysprosium carbonate is mixed with 40% hydrofluoric acid to produce dysprosium fluoride .
-
Hydrothermal Reaction: : Dysprosium nitrate reacts with sodium tetrafluoroborate at 200°C to form dysprosium fluoride .
-
High-Temperature Reaction: : Dysprosium oxide and ammonium bifluoride are mixed and heated to 300°C until the oxide becomes porous. The mixture is then heated to 700°C, and hydrogen fluoride is introduced to produce dysprosium fluoride .
化学反応の分析
Dysprosium fluoride undergoes various chemical reactions, including:
-
Oxidation and Reduction: : Dysprosium fluoride can participate in redox reactions, although specific examples are less common in literature.
-
Substitution Reactions: : Dysprosium fluoride can react with other halides to form different dysprosium halides. For example, it can react with chlorine to form dysprosium chloride .
-
Hydrolysis: : Dysprosium fluoride can hydrolyze in the presence of water, although it is generally insoluble in water .
類似化合物との比較
Dysprosium fluoride can be compared with other dysprosium halides, such as dysprosium chloride, dysprosium bromide, and dysprosium iodide . While all these compounds share similar chemical properties, dysprosium fluoride is unique due to its specific applications in magnetic and optical materials. Other similar compounds include:
- Ytterbium fluoride (YbF3)
- Neodymium fluoride (NdF3)
- Lanthanum fluoride (LaF3)
- Cerium fluoride (CeF3)
These compounds also have applications in various high-tech fields, but dysprosium fluoride’s unique magnetic properties make it particularly valuable in specific applications .
特性
CAS番号 |
13569-80-7 |
|---|---|
分子式 |
DyF3 |
分子量 |
219.495 g/mol |
IUPAC名 |
dysprosium(3+);trifluoride |
InChI |
InChI=1S/Dy.3FH/h;3*1H/q+3;;;/p-3 |
InChIキー |
FWQVINSGEXZQHB-UHFFFAOYSA-K |
SMILES |
F[Dy](F)F |
正規SMILES |
[F-].[F-].[F-].[Dy+3] |
Key on ui other cas no. |
13569-80-7 |
製品の起源 |
United States |
Q1: What is the molecular formula and weight of dysprosium fluoride?
A1: Dysprosium fluoride has the molecular formula DyF3. Its molecular weight is 273.50 g/mol.
Q2: Is there spectroscopic data available for DyF3?
A2: Yes, researchers have used various spectroscopic techniques to characterize DyF3. These include X-ray diffraction (XRD) [, ], transmission electron microscopy (TEM) [], energy-dispersive X-ray spectroscopy (EDS) [, ], and fluorescence spectroscopy [, ].
Q3: What is known about the stability of dysprosium fluoride thin films?
A3: Studies indicate that dysprosium fluoride thin films demonstrate good chemical stability []. They have been investigated for their potential as anti-reflection coatings in silicon photoelectric devices [] and as substitutes for thorium fluoride (ThF4) in low-absorbing mid- and long-wave infrared applications [].
Q4: Are there any known issues with the material compatibility of dysprosium fluoride?
A4: One study mentions that dysprosium fluoride coatings on porous silicon structures do not always have a positive effect on parameters like short-circuit current and open-circuit voltage due to non-uniform film deposition [].
Q5: Does dysprosium fluoride exhibit catalytic activity?
A5: Yes, research demonstrates the potential of palladized dysprosium fluoride nanorods as catalysts for methanol electrooxidation in direct methanol fuel cells [].
Q6: What is the role of dysprosium fluoride in this catalytic application?
A6: Dysprosium fluoride nanorods act as a support for palladium nanoparticles (PdNPs). The combination of DyF3 nanorods, multiwalled carbon nanotubes (MWCNTs), and PdNPs (DyFNRs/MWCNT-PdNPs) exhibits enhanced electrocatalytic activity compared to individual components [].
Q7: Has computational chemistry been used to study dysprosium fluoride?
A7: Yes, the Conductor-like Screening Model for Real Solvents (COSMO-RS), based on quantum chemistry and statistical thermodynamics, has been used to predict the chemical potentials of dysprosium fluoride in various ionic liquids []. This approach helps identify potentially effective extraction solvents for DyF3.
Q8: What are some other applications of dysprosium fluoride?
A8: Dysprosium fluoride finds use in various applications, including:
- Metallurgy: It serves as a raw material for producing high-quality dysprosium metal [].
- Neutron Detection: Dysprosium fluoride nanocrystals embedded in matrices like potassium bromide [] or PMMA [] show promise for passive, optically-enabled thermal neutron detection. This application leverages the transmutation of 164Dy to 165Ho upon neutron capture and the distinct optical properties of these elements.
- Fiber Lasers: Research explores the potential of dysprosium-doped fluoride fibers as active media for generating ultrafast laser pulses in the mid-infrared region []. Numerical simulations suggest the possibility of achieving lasing at wavelengths longer than 4 µm from the 6H11/2→6H13/2 laser transition of Dy3+ using an indium fluoride (InF3) glass host [].
- Permanent Magnets: Dysprosium fluoride is used as a doping agent in the production of neodymium-iron-boron magnets to enhance their coercive force [].
Q9: How is dysprosium fluoride typically prepared?
A9: Several methods exist for preparing DyF3, including:
- Fluorination of Dysprosium Oxide: Reacting dysprosium oxide (Dy2O3) with ammonium bifluoride (NH4HF2) is a common method for producing DyF3 powder [].
- Molten Salt Electrolysis: Electrolysis of dysprosium oxide in a molten salt system containing lithium fluoride, praseodymium neodymium fluoride, and dysprosium fluoride can produce Pr-Nd-Dy alloys []. This method offers advantages in cost, process stability, and product quality compared to traditional methods like calciothermy.
Q10: How are impurities controlled during dysprosium fluoride production?
A10: Controlling the quality of the starting material (dysprosium fluoride) and optimizing operational parameters like smelting temperature and retention time are crucial for minimizing impurities in the final product [].
Q11: What is known about the thermodynamic properties of dysprosium fluoride?
A11: Studies have investigated the enthalpy of formation [], heat capacity [], and vaporization processes of DyF3 []. These studies provide valuable data for understanding its behavior at high temperatures, relevant for applications like metallurgy and material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















